

The (+/-)-Strigol Signaling Pathway in *Arabidopsis thaliana*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Strigol

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Abstract

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues. The perception and transduction of the SL signal in *Arabidopsis thaliana* are orchestrated by a core signaling pathway involving hormone perception, protein-protein interactions, and targeted protein degradation. This technical guide provides an in-depth overview of the core components and mechanisms of the **(+/-)-Strigol** signaling pathway in *Arabidopsis thaliana*. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Components of the Strigolactone Signaling Pathway

The central players in the SL signaling pathway in *Arabidopsis thaliana* are:

- DWARF14 (D14): An α/β -hydrolase that functions as the primary receptor for strigolactones. It possesses a catalytic triad (Ser-His-Asp) and a hydrophobic binding pocket that accommodates the SL molecule.

- **MORE AXILLARY GROWTH 2 (MAX2):** An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.
- **SUPPRESSOR OF MAX2 1-LIKE (SMXL) Proteins:** A family of transcriptional co-repressors that are the primary targets for degradation in response to SL signaling. In the context of shoot branching, SMXL6, SMXL7, and SMXL8 are the key players.

The Signaling Mechanism: A Step-by-Step Cascade

The current model of SL signaling operates through a derepression mechanism, where the degradation of SMXL repressor proteins allows for the expression of downstream target genes.

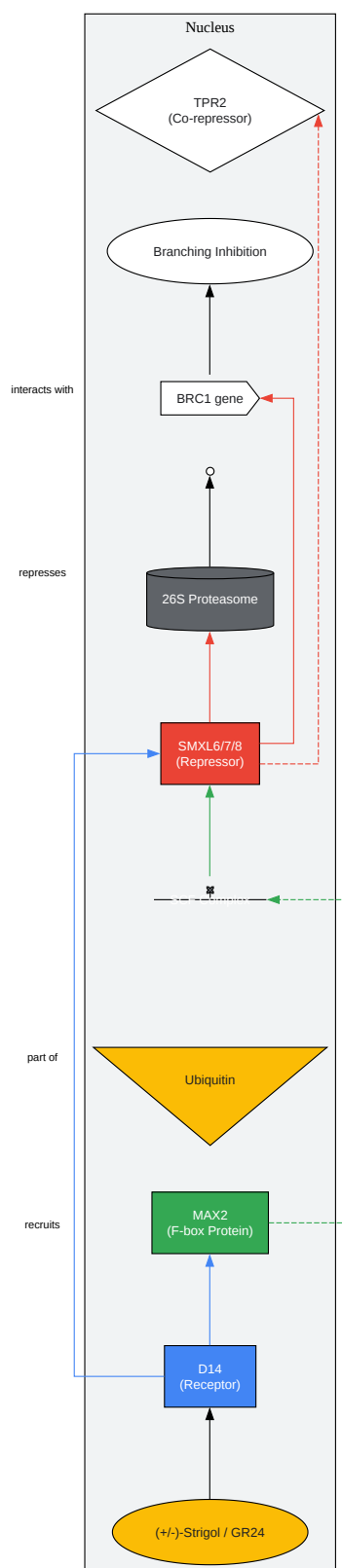
In the absence of Strigolactone:

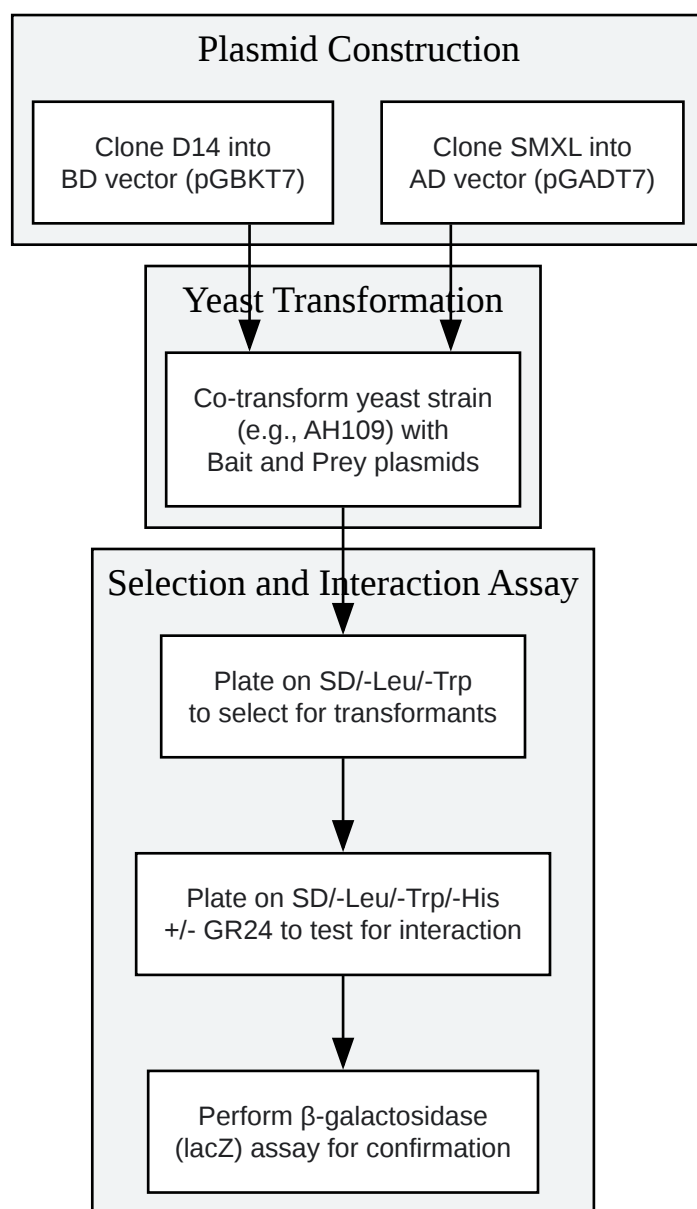
SMXL proteins (SMXL6, SMXL7, SMXL8) are stable and interact with transcriptional co-repressors, such as TOPLESS-RELATED PROTEIN 2 (TPR2), to suppress the expression of downstream target genes, including BRANCHED 1 (BRC1), a key inhibitor of axillary bud outgrowth. This repression promotes shoot branching.

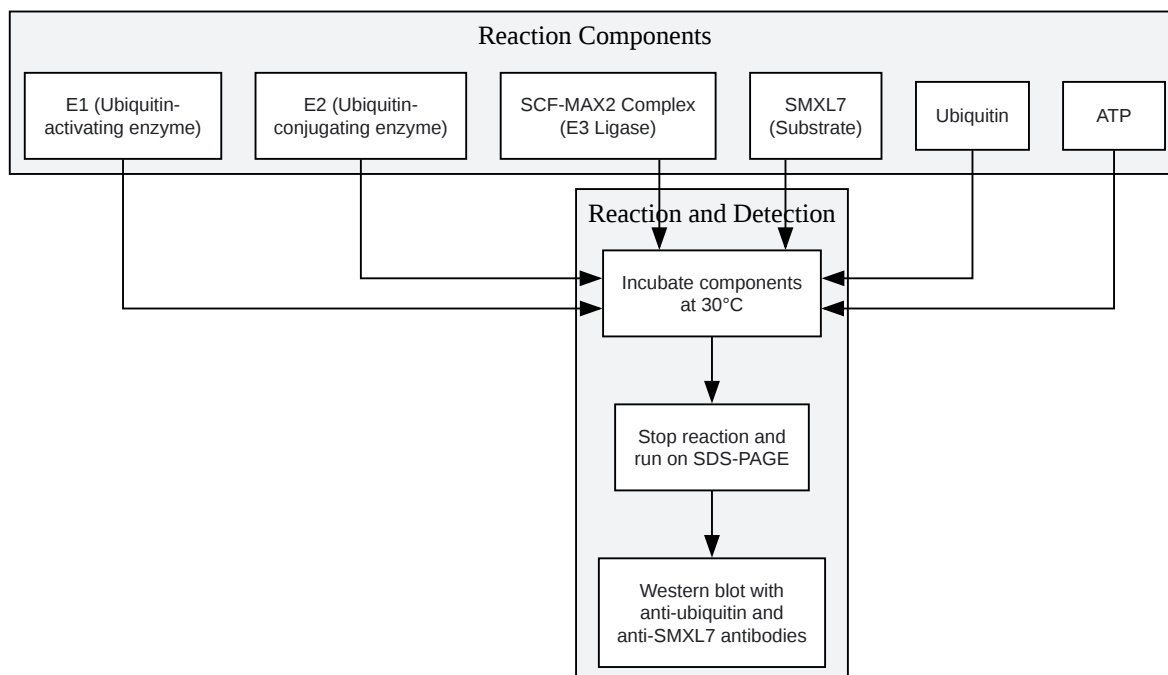
In the presence of Strigolactone:

- **Perception:** The strigolactone molecule, often studied using the synthetic analog rac-GR24, binds to the hydrophobic pocket of the D14 receptor.
- **Conformational Change and Hydrolysis:** Binding of SL induces a conformational change in D14. D14 hydrolyzes the SL molecule, which is thought to be crucial for downstream signaling.
- **Complex Formation:** The SL-bound, conformationally altered D14 interacts with the F-box protein MAX2 and a target SMXL protein (e.g., SMXL7), forming a D14-SMXL-SCFMAX2 complex.
- **Ubiquitination:** The SCFMAX2 complex polyubiquitinates the SMXL protein.
- **Degradation:** The polyubiquitinated SMXL protein is targeted for degradation by the 26S proteasome.

- Derepression of Gene Expression: The degradation of SMXL repressors relieves the suppression of downstream target genes like BRC1, leading to the inhibition of shoot branching and other developmental responses.







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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com